N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide
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Overview
Description
N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group and a phenylmethoxyphenyl group attached to a methanimine oxide core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide typically involves the reaction of 4-fluoroaniline with 4-phenylmethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to form the methanimine oxide. Common solvents used in this reaction include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides or other derivatives.
Reduction: Reduction reactions can convert the methanimine oxide group to other functional groups, such as amines.
Substitution: The fluorophenyl and phenylmethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine oxide: Similar structure but with a methoxy group instead of a phenylmethoxy group.
N-(4-chlorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide: Contains a chlorophenyl group instead of a fluorophenyl group.
N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine: Lacks the oxide group, leading to different chemical properties.
Properties
Molecular Formula |
C20H16FNO2 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C20H16FNO2/c21-18-8-10-19(11-9-18)22(23)14-16-6-12-20(13-7-16)24-15-17-4-2-1-3-5-17/h1-14H,15H2/b22-14+ |
InChI Key |
MYUHVFXOOLGQQO-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=[N+](\C3=CC=C(C=C3)F)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=[N+](C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
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